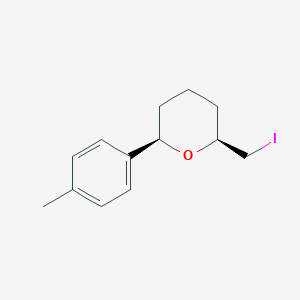
(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopropane ring substituted with a pyridine moiety and a carboxylic acid group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a zinc-copper couple reacts with a suitable alkene in the presence of diiodomethane.
Pyridine Substitution:
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The cyclopropane ring and pyridine moiety may play crucial roles in binding to the target and exerting the desired biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl: The enantiomer of the compound with different stereochemistry.
2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid: A compound without the hydrochloride salt.
Cyclopropane-1-carboxylic acid derivatives: Compounds with various substituents on the cyclopropane ring.
Uniqueness
(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. The presence of both the cyclopropane ring and the pyridine moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H11Cl2NO2 |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
(1S,2R)-2-pyridin-4-ylcyclopropane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H9NO2.2ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;;/h1-4,7-8H,5H2,(H,11,12);2*1H/t7-,8-;;/m0../s1 |
InChI Key |
XFEGDKAJPOZGLN-FOMWZSOGSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)C2=CC=NC=C2.Cl.Cl |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=NC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13049563.png)
![(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13049577.png)





![1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13049619.png)
![(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl](/img/structure/B13049621.png)


![Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13049633.png)
![5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole](/img/structure/B13049639.png)
![Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate](/img/structure/B13049658.png)
